molecular formula C17H23NO5 B12905851 2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester CAS No. 39543-88-9

2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester

Cat. No.: B12905851
CAS No.: 39543-88-9
M. Wt: 321.4 g/mol
InChI Key: NUUBJYUSRWUKGF-UHFFFAOYSA-N
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Description

2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with various biological activities.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-tumor and anti-viral properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a benzofuran core with an ethyl ester moiety and an isopropylamino group provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

39543-88-9

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C17H23NO5/c1-4-21-17(20)15-8-12-6-5-7-14(16(12)23-15)22-10-13(19)9-18-11(2)3/h5-8,11,13,18-19H,4,9-10H2,1-3H3

InChI Key

NUUBJYUSRWUKGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O

Origin of Product

United States

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